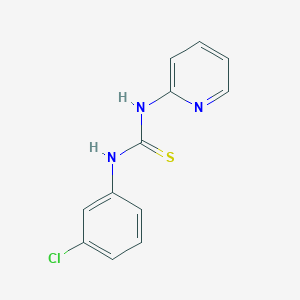

1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea

Description

Structure

3D Structure

Properties

CAS No. |

344254-29-1 |

|---|---|

Molecular Formula |

C12H10ClN3S |

Molecular Weight |

263.75 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3-pyridin-2-ylthiourea |

InChI |

InChI=1S/C12H10ClN3S/c13-9-4-3-5-10(8-9)15-12(17)16-11-6-1-2-7-14-11/h1-8H,(H2,14,15,16,17) |

InChI Key |

KJWFTVWWEOPVBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC(=S)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 3 Chlorophenyl 3 Pyridin 2 Ylthiourea and Analogous Structures

Classical and Modern Synthetic Approaches to Thiourea (B124793) Scaffolds

The formation of the thiourea backbone can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas, such as 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea, is the condensation reaction between an amine and an isothiocyanate. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group.

The synthesis of this compound would be achieved by reacting 2-aminopyridine (B139424) with 3-chlorophenyl isothiocyanate. The reaction is typically high-yielding and can be performed under mild conditions, often at room temperature in a suitable solvent like dichloromethane (B109758) or tert-butanol. researchgate.net The versatility of this method allows for the creation of a wide array of thiourea derivatives by simply varying the amine and isothiocyanate components. researchgate.netanalis.com.my For instance, various substituted anilines and heterocyclic amines can be reacted with different aryl or alkyl isothiocyanates to generate libraries of analogous compounds.

Table 1: Examples of Thiourea Synthesis via Amine-Isothiocyanate Condensation

| Amine | Isothiocyanate | Product | Reference |

|---|---|---|---|

| 1,2-Phenylenediamine | 1-Naphthyl isothiocyanate | 1-(2-aminophenyl)-3-(naphthlene-1-yl)thiourea | analis.com.my |

| 1,3-Phenylenediamine | 1-Naphthyl isothiocyanate | 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea | analis.com.my |

This table is interactive. Click on the headers to sort the data.

For the synthesis of N-acyl thiourea derivatives, a common route involves the reaction of an acyl isothiocyanate with a primary or secondary amine. nih.govmdpi.com The requisite acyl isothiocyanate is typically generated in situ by the reaction of an acid chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone. nih.govnih.gov The subsequent addition of an amine to the reaction mixture results in a nucleophilic addition to the isothiocyanate carbon, yielding the N-acyl thiourea. nih.gov

This methodology offers a pathway to more complex thiourea structures. For example, 2-((4-methoxyphenoxy)methyl)benzoyl chloride can be converted to its corresponding acyl isothiocyanate and then reacted with various heterocyclic amines, such as 2-aminopyridine or 2-aminothiazole (B372263), to produce a series of N-acyl thiourea derivatives. nih.gov The use of phase-transfer catalysts, like tetra-n-butylammonium bromide (TBAB), can significantly improve the yield of the intermediate acyl isothiocyanate. mdpi.com

The reaction between acyl iodides and thiourea presents a method for the derivatization of the parent thiourea molecule. researchgate.net Treating thiourea with acetyl iodide can lead to the formation of N-acetyl or S-acetyl derivatives. The outcome of the reaction is dependent on factors such as temperature and the structure of the thiourea derivative. researchgate.net While this method is primarily used for acylation of an existing thiourea, it represents a valid strategy for post-synthesis modification to create analogues with different properties. For instance, this approach could be used to further functionalize a pre-formed thiourea backbone. researchgate.net

Solid-phase synthesis has emerged as a powerful tool for generating libraries of thiourea derivatives for high-throughput screening. acs.org In this approach, one of the reactants, typically the amine, is anchored to a solid support (resin). dtu.dk The resin-bound amine is then treated with a solution of an isothiocyanate to form the thiourea linkage. acs.org Alternatively, a resin-bound isothiocyanate can be reacted with an amine in solution. acs.org

This technique offers several advantages, including simplified purification, as excess reagents and by-products are easily washed away from the resin-bound product. dtu.dk The final thiourea derivative is then cleaved from the resin. This method has been successfully applied to the synthesis of peptide thioureas, where N-terminally modified α-thiourea peptides are synthesized on a solid support using reagents like N,N′-di-Boc-thiourea and Mukaiyama's reagent. acs.orgnih.gov

Table 2: Key Steps in Solid-Phase Thiourea Synthesis

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Anchoring | An amine or isothiocyanate is covalently attached to a solid resin. | Immobilizes one reactant for easy purification. | acs.org |

| 2. Coupling | The resin-bound reactant is treated with the other reactant in solution. | Forms the thiourea linkage on the solid support. | dtu.dk |

| 3. Washing | The resin is washed with various solvents. | Removes excess reagents and soluble by-products. | acs.org |

This table is interactive. Click on the headers to sort the data.

Thioureas, including structures analogous to this compound, are highly valuable precursors for the synthesis of a wide variety of heterocyclic compounds. tandfonline.com The thiourea moiety contains the necessary N-C-S framework that can undergo intramolecular cyclization to form rings. researchgate.net

Common transformations include:

Thiazoles: Condensation of thioureas with α-halo carbonyl compounds is a classic method to produce 2-aminothiazole derivatives. asianpubs.org

Thiadiazoles and other heterocycles: N,N'-disubstituted thioureas can undergo oxidative cyclization or condensation with various reagents to yield thiadiazoles, triazoles, and oxathiazoles. ekb.egekb.eg For example, 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides can be converted to 4H-1,3,5-oxadiazine derivatives using dehydrosulfurizing agents like dicyclohexylcarbodiimide (B1669883) (DCC) or a mixture of iodine and triethylamine. mdpi.com

This derivatization strategy significantly expands the chemical space accessible from a single thiourea precursor, allowing for the creation of novel molecular scaffolds.

Green Chemistry Principles in Thiourea Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thioureas to reduce environmental impact and improve safety. mdpi.com These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Key green strategies include:

Solvent-Free Synthesis: Mechanochemistry, which involves grinding solid reactants together in a ball mill or with a mortar and pestle, has been successfully used for the quantitative synthesis of thioureas without bulk solvents. asianpubs.orgnih.gov This method is energy-efficient and minimizes the generation of solvent waste.

Aqueous Medium: Simple condensation between amines and carbon disulfide has been shown to proceed efficiently in an aqueous medium to afford substituted thioureas. organic-chemistry.org Similarly, "on-water" reactions of isothiocyanates with amines offer simple product isolation by filtration and avoid the use of toxic volatile organic compounds (VOCs). organic-chemistry.org

Green Solvents: Researchers have explored the use of environmentally benign solvents. For example, Cyrene, a bio-based solvent, has been used as a green alternative to traditional solvents like THF for the one-pot synthesis of nitro N,N'-diaryl thioureas in nearly quantitative yields. nih.gov

Catalytic Systems: Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, can act as both a green reaction medium and a catalyst for the synthesis of thioureas from thiourea itself as a biocompatible thiocarbonyl source. rsc.org These DES systems are often reusable, further enhancing the sustainability of the process. rsc.org

These green methodologies offer more sustainable and efficient alternatives to classical synthetic routes, aligning with the modern emphasis on environmentally responsible chemical manufacturing. mdpi.comnih.gov

Non-Catalytic Synthesis Environments

The synthesis of N,N'-disubstituted thioureas, including this compound, is frequently accomplished through the reaction of an amine with an isothiocyanate. A significant advantage of this method is its ability to proceed efficiently in a non-catalytic environment. This catalyst-free approach simplifies the reaction setup and purification process, making it an attractive methodology for both laboratory and industrial-scale synthesis.

The reaction typically involves the nucleophilic addition of the amino group of one reactant to the electrophilic carbon atom of the isothiocyanate group of the other. For the synthesis of the title compound, this would involve the reaction of 2-aminopyridine with 3-chlorophenyl isothiocyanate. These reactions can be carried out under mild conditions, often at room temperature, without the need for a catalyst to activate the reactants. researchgate.netresearchgate.net The formation of unsymmetrical thiourea derivatives, such as 1-(3-chlorophenyl)-3-phenylthiourea, has been successfully achieved via this non-catalytic pathway. researchgate.net The primary driving force for the reaction is the inherent reactivity of the amine and isothiocyanate functional groups.

Another non-catalytic, non-isothiocyanate route involves the reaction of primary amines with carbon disulfide (CS₂), often in an aqueous medium. researchgate.netresearchgate.netorganic-chemistry.org This method avoids the use of potentially hazardous isothiocyanates and proceeds through a dithiocarbamate (B8719985) intermediate.

The key advantages of non-catalytic synthesis include:

Simplicity: The absence of a catalyst simplifies the experimental procedure and reduces costs.

Purity: Eliminating the catalyst avoids potential contamination of the final product.

Mild Conditions: Many reactions proceed efficiently at ambient temperatures.

Atom Economy: The direct addition reaction generally results in high atom economy with minimal side product formation. researchgate.net

| Reactants | Conditions | Product Class | Key Feature |

| Amine + Isothiocyanate | Room Temperature, Solvent | Unsymmetrical N,N'-Disubstituted Thioureas | Catalyst-free, direct addition researchgate.net |

| Primary Aliphatic Amine + Carbon Disulfide | Room Temperature, Aqueous Medium | Symmetrical N,N'-Disubstituted Thioureas | Non-isothiocyanate route researchgate.net |

Utilization of Green Solvents (e.g., PEG-400, Water)

In line with the principles of green chemistry, significant efforts have been made to replace volatile and toxic organic solvents with environmentally benign alternatives. Water and Polyethylene Glycol (PEG-400) have emerged as highly effective green solvents for the synthesis of thiourea derivatives and related heterocycles. mdpi.com

Water as a solvent offers unparalleled environmental and economic advantages. The synthesis of symmetrical N,N'-disubstituted thiourea derivatives from primary amines and carbon disulfide has been successfully demonstrated in an aqueous medium at room temperature. researchgate.netscribd.com The hydrophobic effect of water can promote the aggregation of organic reactants, thereby accelerating reaction rates. Furthermore, product isolation is often simplified, as many organic products are insoluble in water and can be separated by filtration. organic-chemistry.org

Polyethylene Glycol (PEG-400) is a non-toxic, biodegradable, and recyclable liquid polymer that has proven to be an excellent medium for various organic transformations. mdpi.comtandfonline.com It can serve as a solvent and, in some cases, as a phase-transfer catalyst. The synthesis of thiourea-containing heterocyclic compounds, such as thiazoles, has been shown to be highly efficient in PEG-400, often leading to significant rate enhancement and improved yields compared to conventional solvents. tandfonline.commdpi.com The ability of PEG-400 to dissolve a wide range of organic compounds and its thermal stability make it a versatile green solvent. mdpi.com The use of PEG-400 has been reported to provide excellent yields (84-89%) in the synthesis of 4-aryl-2-aminothiazoles from reactions involving thioureas. researchgate.net

| Green Solvent | Reaction Type | Advantages | Yields |

| Water | Symmetrical Thiourea Synthesis (Amine + CS₂) | Environmentally benign, low cost, simple workup, rate enhancement researchgate.netorganic-chemistry.org | 57-99% scribd.com |

| PEG-400 | Synthesis of Thiazole (B1198619) derivatives from Thioureas, Nicotinyl Thiourea Synthesis | Recyclable, non-toxic, rate enhancement, improved yields researchgate.netmdpi.comtandfonline.com | Excellent researchgate.nettandfonline.com |

Sunlight and Ultrasound-Assisted Synthesis Methods

Alternative energy sources like sunlight and ultrasound irradiation are increasingly being used to promote organic reactions, offering advantages such as reduced reaction times, milder conditions, and improved yields. nih.gov

Sunlight-Assisted Synthesis: Solar energy provides a sustainable and cost-free energy source for chemical transformations. The synthesis of symmetrical N,N'-disubstituted thioureas has been achieved by reacting aromatic primary amines with carbon disulfide in water and exposing the mixture to direct sunlight. researchgate.netscribd.com This method avoids the need for external heating, thereby reducing energy consumption and contributing to a greener synthetic process. scribd.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has been shown to accelerate the synthesis of a wide variety of compounds, including thiourea derivatives. nih.govbohrium.comresearchgate.net Ultrasound irradiation enhances mass transfer and creates localized high-temperature and high-pressure zones through acoustic cavitation, leading to a significant increase in reaction rates. nih.govnih.gov The synthesis of N-naphthoyl thioureas and other derivatives has been efficiently carried out under ultrasonic irradiation, often at room temperature and with quantitative yields. researchgate.netacs.org This technique drastically reduces reaction times compared to conventional heating methods. researchgate.net For example, the synthesis of certain thiourea analogues was reduced from 8-12 hours to just 1.5-2.0 minutes. researchgate.net

| Energy Source | Method | Key Advantages |

| Sunlight | Amine + CS₂ in water | Eco-friendly, cost-free energy, avoids conventional heating researchgate.netscribd.com |

| Ultrasound | Amine + Isothiocyanate; Multi-component reactions | Drastically reduced reaction times, milder conditions, higher yields nih.govbohrium.comacs.org |

Strategic Derivatization of this compound Analogues

Strategic derivatization of the core thiourea structure is crucial for modulating its biological and chemical properties. This involves the introduction of various substituents on the aromatic and heterocyclic rings and understanding how these modifications influence the reaction outcomes.

Substituent Effects on Reaction Mechanisms and Yields

The electronic nature of substituents on both the phenyl and pyridyl rings of thiourea analogues plays a critical role in determining reaction rates and yields. The fundamental reaction for thiourea formation involves the nucleophilic attack of an amine on an isothiocyanate.

Effect of Substituents on the Amine: The nucleophilicity of the amine is a key factor. Electron-donating groups (EDGs) on the pyridine (B92270) ring of 2-aminopyridine would increase the electron density on the nitrogen atom, enhancing its nucleophilicity. This generally leads to a faster reaction and higher yields. researchgate.net Conversely, electron-withdrawing groups (EWGs) would decrease the amine's nucleophilicity, slowing down the reaction.

Effect of Substituents on the Isothiocyanate: The electrophilicity of the isothiocyanate carbon is influenced by substituents on the phenyl ring. The 3-chloro substituent in this compound is an electron-withdrawing group, which increases the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack by the amine. This generally facilitates the reaction. The presence of various substituents, including both electron-donating and electron-withdrawing groups, on the reacting molecules has been shown to proceed smoothly, indicating the robustness of the reaction, though yields can be affected. ias.ac.in

In multi-component reactions to form more complex heterocyclic derivatives, substituents can have a profound impact. For instance, in the synthesis of dihydropyrimidin-(thio)ones, substituted aldehydes are known to influence yields, with the reaction being sensitive to the electronic nature of the substituent. nih.gov

| Moiety | Substituent Type | Effect on Reactant Property | Impact on Reaction Rate/Yield |

| Pyridine Ring | Electron-Donating Group (EDG) | Increases amine nucleophilicity | Generally increases reaction rate and yield researchgate.net |

| Pyridine Ring | Electron-Withdrawing Group (EWG) | Decreases amine nucleophilicity | Generally decreases reaction rate |

| Phenyl Ring | Electron-Withdrawing Group (EWG) | Increases isothiocyanate electrophilicity | Generally facilitates nucleophilic attack, increasing reaction rate |

| Phenyl Ring | Electron-Donating Group (EDG) | Decreases isothiocyanate electrophilicity | May slow the reaction compared to EWG-substituted analogues |

Regioselectivity and Stereochemical Control in Synthesis

While the synthesis of the parent thiourea from 2-aminopyridine and 3-chlorophenyl isothiocyanate is straightforward, issues of regioselectivity and stereochemistry become paramount when synthesizing more complex analogues or when the thiourea itself is used as a scaffold for further cyclization reactions.

Regioselectivity: This refers to the preference for one direction of bond-making or breaking over all other possible directions. In the context of this compound analogues, regioselectivity is crucial in several scenarios:

Functionalization of the Pyridine Ring: When introducing additional substituents to the pyridine ring of the thiourea analogue, the position of the new substituent is directed by the existing groups. The nitrogen atom and the thiourea group will influence the electronic properties of the ring, directing electrophilic or nucleophilic substitution to specific positions. researchgate.netresearchgate.net

Cyclization Reactions: Thioureas are common precursors for synthesizing heterocyclic rings like thiazoles and dithiazolopyrimidines. researchgate.netasianpubs.org For example, in the Hantzsch thiazole synthesis, an α-haloketone condenses with the thiourea. If the α-haloketone is unsymmetrical, the reaction can potentially lead to two different regioisomers. The specific isomer formed is often dictated by the relative reactivity of the two electrophilic carbon centers in the ketone and the steric environment. Theoretical studies using methods like Density Functional Theory (DFT) can help predict and explain the observed regioselectivity in such reactions. unesp.br

Stereochemical Control: This involves controlling the spatial arrangement of atoms in the product. For analogues of this compound, stereochemical control is important when:

Chiral Centers are Introduced: Derivatization reactions that create one or more chiral centers necessitate stereoselective synthesis to obtain a specific enantiomer or diastereomer. For instance, in cycloaddition reactions involving thiourea-derived synthons, the approach of the reactants can be controlled to favor the formation of a particular stereoisomer. researchgate.net

Synthesis of Stereoisomerically Pure Leads: In drug development, different enantiomers of a chiral molecule often have different biological activities. Therefore, synthetic routes that allow for the separation of diastereomeric intermediates or employ chiral catalysts are essential for producing single, active enantiomers of complex thiourea analogues. researchgate.net

The control of regioselectivity and stereochemistry is a sophisticated aspect of organic synthesis that relies on a detailed understanding of reaction mechanisms, steric and electronic effects, and the judicious choice of reagents and reaction conditions.

Advanced Spectroscopic and Crystallographic Characterization of 1 3 Chlorophenyl 3 Pyridin 2 Ylthiourea and Its Analogues

Vibrational Spectroscopy Analysis (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 1-(3-chlorophenyl)-3-pyridin-2-ylthiourea is characterized by vibrations of its key functional groups, particularly the N-H and C=S bonds within the thiourea (B124793) linkage, as well as vibrations from the aromatic rings.

The FT-IR spectrum of N,N'-disubstituted thioureas displays distinct bands that are indicative of their structure. The N-H stretching vibrations are typically observed in the region of 3400-3100 cm⁻¹. iosrjournals.orgresearchgate.net In solid-state spectra, the presence of intermolecular hydrogen bonding can lead to a broadening and shifting of these bands to lower frequencies.

The identification of the C=S stretching vibration can be complex due to its coupling with other vibrations, particularly C-N stretching and N-H bending modes. cdnsciencepub.comactachemscand.org Consequently, the C=S stretching band can appear in a wide range of the spectrum, typically between 850 cm⁻¹ and 1400 cm⁻¹. For many aryl thiourea derivatives, a significant contribution from the C=S stretch is found in the 700-850 cm⁻¹ region. cdnsciencepub.comresearchgate.net

Below is a table summarizing the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3100 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=N (Pyridine) | Stretching | 1600 - 1550 |

| C=C (Aromatic) | Stretching | 1580 - 1450 |

| N-H | Bending | 1550 - 1500 |

| C-N | Stretching | 1400 - 1200 |

| C=S | Stretching | 850 - 700 |

| C-Cl | Stretching | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H protons and the aromatic protons of the chlorophenyl and pyridyl rings. The N-H protons typically appear as broad singlets in the downfield region of the spectrum, often between δ 9.0 and 12.0 ppm, with their chemical shift being sensitive to solvent and concentration due to hydrogen bonding. nih.gov

The protons of the pyridin-2-yl group and the 3-chlorophenyl group will exhibit characteristic splitting patterns and chemical shifts based on their positions and the electronic effects of the substituents. The electron-withdrawing nature of the thiourea linkage and the chlorine atom will influence the chemical shifts of the aromatic protons, generally causing them to resonate at lower fields.

The expected ¹H NMR chemical shifts and multiplicities are detailed in the table below.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 9.0 - 12.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| Pyridine (B92270) H-6 | 8.2 - 8.5 | Doublet | Downfield due to proximity to nitrogen. |

| Pyridine H-3, H-4, H-5 | 7.0 - 8.0 | Multiplet | Complex splitting pattern. |

| Chlorophenyl H-2 | 7.8 - 8.1 | Singlet/Triplet | Depends on coupling with other protons. |

| Chlorophenyl H-4, H-5, H-6 | 7.1 - 7.6 | Multiplet | Affected by the chloro and thiourea groups. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of this compound is the signal for the thiocarbonyl (C=S) carbon. This carbon is highly deshielded and typically resonates in the range of δ 180-185 ppm. chemicalbook.com

The aromatic carbons of the pyridyl and chlorophenyl rings will appear in the typical aromatic region of δ 110-160 ppm. The specific chemical shifts are influenced by the positions of the nitrogen and chlorine atoms, as well as the thiourea bridge. The carbon attached to the chlorine atom (C-Cl) will show a characteristic chemical shift, and the carbons of the pyridine ring will be affected by the electronegative nitrogen atom.

The table below outlines the predicted ¹³C NMR chemical shifts.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S | 180 - 185 |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-6 | 147 - 150 |

| Pyridine C-4 | 137 - 140 |

| Pyridine C-3, C-5 | 115 - 125 |

| Chlorophenyl C-1 (ipso to NH) | 138 - 142 |

| Chlorophenyl C-3 (ipso to Cl) | 133 - 136 |

| Chlorophenyl C-2, C-4, C-5, C-6 | 120 - 132 |

The thiourea linkage exhibits restricted rotation around the C-N bonds due to the partial double bond character arising from delocalization of the nitrogen lone pairs with the C=S π-system. This restricted rotation can lead to the observation of distinct conformers at low temperatures by NMR spectroscopy, a phenomenon studied through dynamic NMR (DNMR). montana.edu

As the temperature is lowered, the rate of rotation slows down, and separate signals for protons or carbons in different chemical environments due to the fixed conformations may be observed. By analyzing the changes in the NMR line shape with temperature, it is possible to calculate the energy barrier to rotation (ΔG‡). For N,N'-diarylthioureas, these rotational barriers are typically in the range of 40-60 kJ/mol. This dynamic behavior provides valuable information about the conformational flexibility and electronic structure of the thiourea moiety.

Mass Spectrometry for Molecular Characterization (e.g., LC-HRMS, MS/MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is particularly powerful for this purpose.

For this compound, HRMS would be used to accurately determine its monoisotopic mass, which helps in confirming the molecular formula (C₁₂H₁₀ClN₃S). The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and its (M+2)⁺ peak with an intensity ratio of approximately 3:1.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the protonated molecular ion [M+H]⁺ to elucidate the structure. The fragmentation of this compound would likely proceed through several key pathways:

Cleavage of the C-N bonds of the thiourea core, leading to the formation of ions corresponding to the pyridin-2-yl isothiocyanate and 3-chloroaniline (B41212) fragments, or their corresponding radical cations.

Loss of the chlorophenyl or pyridyl group to generate fragment ions.

Fragmentation of the pyridine or chlorophenyl ring through characteristic pathways.

The analysis of these fragmentation patterns provides definitive structural confirmation of the molecule. libretexts.orgmiamioh.edutsijournals.com

Single-Crystal X-ray Diffraction Studies of this compound and its Analogues

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in characterizing the structural features of this compound and a variety of its analogues, offering deep insights into their molecular conformation, geometry, and the intricate network of non-covalent interactions that govern their crystal packing.

Elucidation of Molecular Conformation and Geometry

The molecular conformation of thiourea derivatives is largely defined by the orientation of the substituents relative to the C=S bond. In the case of this compound and its analogues, the molecule typically adopts a trans-cis conformation. This refers to the positions of the substituted phenyl and pyridyl groups with respect to the thiono group across the C–N bonds.

The bond lengths and angles within these molecules generally fall within normal ranges for similar structures. The thiourea moiety itself is typically planar. nih.gov

Analysis of Intramolecular Hydrogen Bonding Networks (e.g., N—H···O)

Intramolecular hydrogen bonds play a crucial role in stabilizing the molecular conformation of these compounds. A common motif observed is the formation of an S(6) ring through an N—H···O hydrogen bond. This type of interaction is present in compounds like 3-acetyl-1-(3-chlorophenyl)thiourea and 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea, contributing to the stability of their respective conformations. nih.govresearchgate.net

In peptides containing α,α-di(2-pyridyl)glycine, a novel intramolecular hydrogen bond has been observed between a side-chain pyridine nitrogen and an amide hydrogen of the peptide backbone. rsc.org The presence of a strong intramolecular O—H···NPy hydrogen bond has also been detected in the crystalline structure of certain 3-hydroxy-2,2′-bipyridine-6-carbonitriles. researchgate.net These intramolecular interactions are key to defining the preferred conformation of the molecule in the solid state. nih.gov

| Compound | Intramolecular Hydrogen Bond Type | Ring Motif |

| 3-Acetyl-1-(3-chlorophenyl)thiourea | N—H···O | S(6) |

| 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea | N—H···O | Not specified |

| Peptides with α,α-di(2-pyridyl)glycine | N—H···N (pyridine) | Not specified |

| 3-Hydroxy-2,2′-bipyridine-6-carbonitriles | O—H···N (pyridine) | Not specified |

Investigation of Intermolecular Interactions and Crystal Packing (e.g., C—H···N hydrogen bonds)

The crystal packing of this compound and its analogues is dictated by a variety of intermolecular interactions, including conventional hydrogen bonds and other weaker interactions. These interactions assemble the individual molecules into a stable three-dimensional lattice.

In the crystal structure of 1-(3-chlorophenyl)thiourea, molecules are linked by intermolecular N—H···S and N—H···Cl hydrogen bonds, forming two-dimensional sheets. nih.gov For 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea, intermolecular N—H···S and C—H···O hydrogen bonds link the molecules into zigzag linear chains. nih.gov Additionally, C—H···π interactions can also be present, further stabilizing the crystal structure. nih.gov

| Compound | Intermolecular Interaction Types | Resulting Supramolecular Structure |

| 1-(3-Chlorophenyl)thiourea | N—H···S, N—H···Cl | Two-dimensional sheets |

| 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea | N—H···S, C—H···O, C—H···π | Zigzag linear chains |

| 3-Acetyl-1-(3-chlorophenyl)thiourea | N—H···S, C—H···S | Dimer-based chains |

| Compound | Molecular Fragments | Dihedral Angle (°) |

| 1-(3-Chlorophenyl)thiourea | Thiourea and Benzene (B151609) ring | 64.80 (6) |

| 3-Acetyl-1-(3-chlorophenyl)thiourea | 3-Chlorophenyl and N-carbamothioylacetamide | 62.68 (5) |

| 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea | Chlorophenylamine and Thiourea | 14.36 (12) |

Computational Chemistry and Structure Activity Relationship Sar Elucidation for 1 3 Chlorophenyl 3 Pyridin 2 Ylthiourea and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic behavior of a molecule. These calculations provide a quantitative description of molecular orbitals, electrostatic potential, and various reactivity indices that are crucial for predicting chemical behavior and potential biological activity.

Frontier molecular orbital theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized.

For 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea, the HOMO is primarily localized on the thiourea (B124793) moiety and the phenyl ring, indicating these are the primary sites for electron donation. Conversely, the LUMO is distributed over the pyridine (B92270) ring, suggesting this region is the most likely to accept electrons. The specific energy values for these orbitals and the resulting energy gap are crucial for understanding its electronic transitions and reactivity.

Specific numerical data for the HOMO-LUMO energy gap of this compound is not available in the provided search results.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, such as biological macromolecules. In an MEP map, regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential (colored in blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the sulfur and nitrogen atoms of the thiourea group and the nitrogen of the pyridine ring, highlighting these as potential sites for hydrogen bonding and other electrostatic interactions. The hydrogen atoms of the amine groups would exhibit a positive potential.

A specific MEP map or detailed description for this compound was not found in the search results.

Specific values for the dipole moment of this compound were not available in the provided search results.

Global reactivity descriptors such as chemical hardness (η), chemical softness (S), and electronegativity (χ) provide further quantitative measures of a molecule's reactivity. Electronegativity is a measure of an atom's ability to attract shared electrons. Chemical hardness is a measure of resistance to deformation or change in electron distribution, with harder molecules having a larger HOMO-LUMO gap. Chemical softness is the reciprocal of hardness, so softer molecules are more reactive. These indices, derived from the HOMO and LUMO energies, offer a more nuanced understanding of the molecule's stability and reactivity profile.

Specific numerical values for the chemical hardness, softness, and electronegativity of this compound could not be located in the provided search results.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. This information is invaluable in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

To explore the potential therapeutic applications of this compound, molecular docking studies would be performed against various protein targets known to be involved in disease pathways.

K-Ras: A key protein in cell signaling pathways, mutations in which are frequently found in various cancers.

HER2: A receptor tyrosine kinase that is overexpressed in some types of breast cancer.

InhA: An enoyl-ACP reductase enzyme that is a crucial target for the development of drugs against Mycobacterium tuberculosis. Thiourea-containing compounds have been investigated as potential inhibitors of InhA.

MIF: Macrophage migration inhibitory factor is a pro-inflammatory cytokine implicated in various inflammatory diseases and cancer.

Docking simulations would predict the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the active sites of these proteins.

Despite a thorough search, no specific molecular docking studies of this compound with K-Ras, HER2, InhA, or MIF were found in the provided search results.

Identification of Key Amino Acid Residues in Binding Sites

Computational docking studies on N-aryl-N'-heterocyclic substituted thioureas, a class to which this compound belongs, have been instrumental in identifying critical amino acid residues within the binding sites of various protein targets. Although specific studies focusing solely on this compound are not extensively detailed in the literature, analysis of its analogues provides significant insights into its likely interactions.

In related thiourea derivatives designed as kinase inhibitors, specific residues have been repeatedly identified as crucial for binding and subsequent biological activity. For instance, in studies targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the thiourea moiety is often observed forming hydrogen bonds with the side chains of glutamic acid (Glu) and aspartic acid (Asp) residues in the DFG motif, such as Glu883 and Asp1044 . biointerfaceresearch.com The pyridine nitrogen, acting as a hydrogen bond acceptor, frequently interacts with hinge region residues like cysteine. biointerfaceresearch.com

Similarly, in the context of other protein targets, different key residues are implicated. Molecular docking of thiourea analogues into the active site of HER2 has shown interactions, while studies on other derivatives targeting different kinases have highlighted the importance of residues such as Met769 and Arg819 for hydrogen bonding. biointerfaceresearch.com Hydrophobic interactions are also critical, with residues like Leucine (Leu)694 , Valine (Val)702 , Alanine (Ala)719 , Cysteine (Cys)773 , and Leu820 forming a hydrophobic pocket that accommodates the aryl rings of the ligands. biointerfaceresearch.com This suggests that the 3-chlorophenyl and pyridin-2-yl rings of the title compound likely engage with similar non-polar residues in its biological targets.

Table 1: Key Amino Acid Residues Identified in Binding Sites of Thiourea Analogues

| Protein Target | Interacting Amino Acid Residue | Type of Interaction | Reference |

|---|---|---|---|

| VEGFR-2 | Glu883 | Hydrogen Bond | biointerfaceresearch.com |

| VEGFR-2 | Asp1044 | Hydrogen Bond | biointerfaceresearch.com |

| Kinase Hinge Region | Cysteine | Hydrogen Bond | biointerfaceresearch.com |

| Various Kinases | Met769 | Hydrogen Bond | biointerfaceresearch.com |

| Various Kinases | Arg819 | Hydrogen Bond | biointerfaceresearch.com |

| Hydrophobic Pocket | Leu694, Val702, Ala719, Cys773, Leu820 | Hydrophobic Interaction | biointerfaceresearch.com |

Modeling of Hydrogen Bonding and Hydrophobic Interactions in Biological Targets

The binding affinity of this compound and its analogues is largely dictated by a combination of hydrogen bonding and hydrophobic interactions within the target's binding pocket. nih.gov Computational models demonstrate that the thiourea core structure is a key pharmacophore, with its sulfur and nitrogen atoms enabling both hydrogen bond acceptance and donation. biointerfaceresearch.com

Hydrogen Bonding: The N-H protons of the thiourea linker are primary hydrogen bond donors. They frequently form crucial interactions with the backbones or side chains of amino acids like glutamic acid, aspartic acid, and methionine. biointerfaceresearch.com The sulfur atom, with its lone electron pairs, can act as a hydrogen bond acceptor, often interacting with residues in the active site. Furthermore, the nitrogen atom of the pyridyl ring serves as an additional hydrogen bond acceptor, which can be critical for anchoring the molecule in the correct orientation within the binding site, often in the hinge region of kinases. biointerfaceresearch.com

Computational Approaches to Structure-Activity Relationship (SAR)

Computational studies are vital for elucidating the structure-activity relationships (SAR) of this compound and its analogues. These approaches help in understanding how modifications to the molecular structure affect biological activity, guiding the design of more potent and selective compounds. nih.gov

A key observation from SAR studies is that thiourea derivatives often exhibit greater anticancer activity than their corresponding urea (B33335) analogues, highlighting the importance of the sulfur atom in biological interactions. biointerfaceresearch.com The core scaffold, consisting of a central thiourea linker flanked by an aryl group and a heterocyclic ring, is a common feature in many biologically active molecules.

The SAR for this class of compounds is heavily influenced by:

The nature of the aryl substituent: The type and position of substituents on the phenyl ring are critical. Electron-withdrawing groups, such as the chloro group at the meta-position in the title compound, can significantly modulate the electronic properties and binding affinity of the molecule. nih.gov

The heterocyclic ring: The pyridine ring is not merely a structural component but an active pharmacophoric element. Its nitrogen atom acts as a key hydrogen bond acceptor. biointerfaceresearch.com

The linker: The thiourea moiety provides the necessary geometry and hydrogen bonding capability to interact with key residues in target proteins. biointerfaceresearch.com

Correlation of Molecular Features with Biological Response

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to correlate physicochemical properties and structural features of thiourea derivatives with their biological responses. sciencepublishinggroup.com These models mathematically define the relationship between molecular descriptors and activity, such as anticancer potency (IC50 values). nih.gov

For thiourea derivatives, several molecular features have been shown to correlate strongly with biological activity:

Lipophilicity (LogP): This descriptor is often a priority in predicting anticancer activity. A balanced lipophilicity is required for membrane permeability and effective interaction with hydrophobic binding pockets. sciencepublishinggroup.com

Electronic Properties: The distribution of electrons, influenced by substituents, is crucial. The presence of halogen atoms like chlorine can alter the molecule's electrostatic potential and its ability to interact with the target. nih.gov

Molecular Descriptors: Quantum chemical descriptors derived from methods like DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and molecular volume, are often correlated with activity. sciencepublishinggroup.com

Structural Features: The presence of hydrogen bond donors and acceptors is a key determinant of binding. Studies on pyridine derivatives have shown that the presence and position of certain functional groups can enhance activity, while bulky groups may reduce it due to steric hindrance. nih.gov

Table 2: Correlation of Molecular Features with Biological Activity for Thiourea Analogues

| Molecular Feature / Descriptor | Correlation with Biological Response | Rationale | Reference |

|---|---|---|---|

| Increased Lipophilicity (LogP) | Often positive (up to an optimal point) | Enhances membrane permeability and hydrophobic interactions. | sciencepublishinggroup.com |

| Electron-Withdrawing Substituents (e.g., -Cl, -CF3) | Often positive | Modulates electronic properties of the aryl ring, potentially enhancing binding affinity. | nih.gov |

| Hydrogen Bond Donors/Acceptors | Positive | Essential for specific interactions with key amino acid residues in the binding site. | biointerfaceresearch.com |

| Bulky Substituents | Often negative | Can cause steric clashes within the binding pocket, hindering optimal binding. | nih.gov |

Pharmacophore Identification through Analog Modification Studies

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For N-aryl-N'-heterocyclic substituted thioureas, a common pharmacophore model has emerged from studies of various analogues. biointerfaceresearch.com

This model typically includes the following features:

A Hydrogen Bond Acceptor: This feature is represented by the nitrogen atom in the pyridine ring. It is crucial for anchoring the ligand, often to the hinge region of a kinase.

A Hydrophobic Aromatic Group: The 3-chlorophenyl ring serves this role, occupying a hydrophobic pocket in the target protein.

A Hydrogen Bond Donor/Acceptor Unit: The central thiourea linker fulfills this requirement, forming key hydrogen bonds that stabilize the complex.

A Second Hydrophobic/Aromatic Group: The pyridine ring also contributes to hydrophobic and π-π stacking interactions.

Modification studies, where parts of the molecule are systematically altered, have validated this model. For example, replacing the pyridine ring with other heterocycles or changing the substituents on the phenyl ring leads to predictable changes in activity, confirming the importance of each pharmacophoric feature. biointerfaceresearch.com

In Silico Prediction of Metabolic Stability and Biotransformation Pathways

In silico tools play a crucial role in early-stage drug discovery by predicting the metabolic fate of compounds like this compound, thereby identifying potential liabilities such as poor stability or the formation of reactive metabolites. news-medical.net These computational models predict how a molecule might be altered by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. news-medical.net

For a compound like this compound, predictive models would assess several potential biotransformation pathways:

Phase I Metabolism: The most likely sites of metabolism are the aromatic rings. Models can predict the likelihood of oxidation (hydroxylation) at various positions on both the 3-chlorophenyl and pyridin-2-yl rings. The positions most susceptible to CYP-mediated oxidation are identified based on factors like accessibility and electronic properties.

Phase II Metabolism: If hydroxylated metabolites are formed in Phase I, they can undergo subsequent conjugation reactions, such as glucuronidation or sulfation. Predictive models can assess the likelihood of these pathways.

Metabolic Stability: In silico models can provide an estimate of the molecule's metabolic stability (e.g., half-life in liver microsomes). This is achieved by identifying the most "labile" sites on the molecule, which are the points most likely to be metabolized first. Blocking these labile sites through chemical modification is a common strategy to improve a drug candidate's stability. news-medical.net

Studies on related compounds have utilized these predictive tools to guide the synthesis of analogues with improved pharmacokinetic profiles. nih.govresearchgate.net

Density Functional Theory (DFT) Applications in Thiourea Research

Density Functional Theory (DFT) is a powerful computational quantum mechanics method used extensively in the study of thiourea derivatives to investigate their electronic structure and reactivity. asianpubs.orgresearchgate.net DFT calculations provide deep insights that complement experimental findings and help rationalize observed biological activities.

Key applications of DFT in the research of compounds like this compound include:

Geometry Optimization: DFT is used to determine the most stable three-dimensional conformation of the molecule, providing accurate bond lengths, bond angles, and torsion angles. nih.gov This optimized geometry is the foundation for further computational work, including molecular docking.

Electronic Property Calculation: DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding and predicting how the molecule will interact with its biological target through non-covalent interactions like hydrogen bonds and electrostatic contacts.

Vibrational Analysis: DFT can predict the vibrational frequencies of the molecule, which can be compared with experimental data from FT-IR spectroscopy to confirm the molecular structure. rsc.org

Reactivity Descriptors: DFT calculations are used to derive various quantum chemical parameters such as electronegativity, chemical hardness, and softness, which help in correlating the electronic structure with biological activity. asianpubs.org

Table 3: Common Parameters Calculated by DFT for Thiourea Derivatives

| Parameter | Significance | Reference |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, bond lengths, and angles. | nih.gov |

| HOMO Energy | Indicates the electron-donating ability of the molecule. | nih.gov |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. | nih.gov |

| HOMO-LUMO Energy Gap (ΔE) | Correlates with chemical reactivity and stability. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for intermolecular interactions. | rsc.org |

| Dipole Moment | Measures the overall polarity of the molecule. | asianpubs.org |

| Chemical Hardness/Softness | Describes the resistance to change in electron distribution. | asianpubs.org |

Biological Activity Profiling and Mechanistic Investigations of 1 3 Chlorophenyl 3 Pyridin 2 Ylthiourea Analogues

Anticancer Activity and Cellular Mechanisms

Thiourea (B124793) derivatives, particularly those containing halogenated phenyl and heterocyclic moieties like pyridine (B92270), have emerged as a significant class of compounds in anticancer research. nih.gov Their mechanisms of action are diverse and include the inhibition of various enzymes critical for cancer cell survival and proliferation. nih.gov The structural versatility of the thiourea scaffold allows for modifications that can enhance cytotoxicity against tumor cells while maintaining selectivity over normal cells. nih.govmdpi.com

Cytotoxic Activity Against Various Cancer Cell Lines (e.g., lung, breast, colon, leukemia)

Analogues of 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea have demonstrated significant cytotoxic effects across a range of human cancer cell lines. For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) derivatives showed high cytotoxicity against human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines, with IC50 values often under 10 µM. nih.gov

One of the most potent compounds identified in a study was 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, which displayed strong cytotoxic effects with IC50 values of 9.0 µM against primary colon cancer (SW480), 1.5 µM against metastatic colon cancer (SW620), and 6.3 µM against chronic myelogenous leukemia (K-562) cells. biointerfaceresearch.com Notably, this compound showed favorable selectivity when compared to its effect on the normal human keratinocyte cell line, HaCaT (IC50 of 24.7 µM). biointerfaceresearch.com Another study highlighted a thiourea derivative that exhibited potent antitumor activity against MCF-7 and SkBR3 breast cancer cells, with IC50 values of 1.3 µM and 0.7 µM, respectively. biointerfaceresearch.com The presence and positioning of electron-withdrawing groups on the phenyl rings are considered important factors for the observed antiproliferative properties. nih.gov

Table 1: Cytotoxic Activity of Selected Thiourea Analogues

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Source |

|---|---|---|---|---|

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | Primary Colon Cancer | 9.0 | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | Metastatic Colon Cancer | 1.5 | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-562 | Chronic Myelogenous Leukemia | 6.3 | biointerfaceresearch.com |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | MCF-7 | Breast Cancer | 1.3 | biointerfaceresearch.com |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | SkBR3 | Breast Cancer | 0.7 | biointerfaceresearch.com |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 | Lung Cancer | 0.2 | biointerfaceresearch.com |

Investigation of Apoptosis Induction Pathways

A primary mechanism through which thiourea derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies using flow cytometry analysis have shown that certain thiourea analogues can significantly induce late-stage apoptosis or necrosis in cancer cells. nih.gov For example, a 3,4-dichlorophenyl-substituted thiourea was found to be a potent inducer of late apoptosis in both SW480 and SW620 colon cancer cell lines (95–99%) and in K-562 leukemia cells (73%). nih.gov

The apoptotic process induced by these compounds can involve the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) and procaspases-3, -8, and -9, which are key events in the apoptotic cascade. researchgate.net Some pyridine-appended urea (B33335) derivatives, which are structurally related to thioureas, have been shown to induce total apoptosis in MCF-7 breast cancer cells by affecting the expression of apoptosis-related genes such as P53, Bax, and caspases 3 and 9, as well as the anti-apoptotic gene Bcl-2. nih.gov This suggests that the apoptotic activity of thiourea analogues is multifaceted, involving multiple signaling pathways that culminate in cell death. nih.govnih.gov

Modulation of Genetic Instability and DNA Binding

The interaction with DNA is another potential mechanism contributing to the cytotoxicity of thiourea derivatives. While not all anticancer agents directly bind to DNA, certain analogues have been designed to intercalate or interact with the DNA helix, potentially leading to genetic instability and cell death. mdpi.com For instance, copper(I) complexes of 1-Benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea have been investigated for their DNA binding ability. researchgate.net These complexes, featuring a planar aromatic system, are capable of inserting between DNA base pairs, an interaction that is further stabilized by electrostatic attraction to the anionic phosphate (B84403) backbone of DNA. researchgate.net

Targeting Specific Protein Pathways (e.g., K-Ras, HER2, PARP1)

Modern cancer therapy increasingly focuses on targeting specific proteins and signaling pathways that are dysregulated in tumor cells. Thiourea derivatives have been developed as inhibitors of several such targets.

K-Ras: The K-Ras protein is a critical regulator of cell proliferation, and its mutation is common in many cancers. biointerfaceresearch.com Specific thiourea analogues have been investigated as potential inhibitors of mutant K-Ras. For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was identified as a highly effective compound, significantly reducing the proliferation of the A549 lung cancer cell line (which harbors a K-Ras mutation) with an IC50 value of 0.2 µM. biointerfaceresearch.com

HER2: The human epidermal growth factor receptor 2 (HER2) is overexpressed in certain types of breast cancer. A novel series of 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives were designed as anticancer agents, with in vitro evaluations showing that a specific thiourea compound (referred to as compound 20) had the highest antitumor activity against the HER2-positive SkBR3 breast cancer cell line. biointerfaceresearch.com

PARP1: Poly(ADP-ribose) polymerase-1 (PARP1) is an enzyme involved in DNA repair. Its cleavage is a well-established marker of apoptosis. The induction of apoptosis in pancreatic cancer cells by pristimerin, a quinonemethide triterpenoid, was characterized by the cleavage of PARP-1, indicating that pathways leading to PARP-1 cleavage are activated by some anticancer compounds. researchgate.net Thiourea-induced apoptosis likely involves similar downstream effectors. nih.gov

Antimicrobial and Anti-Infective Properties

In addition to their anticancer potential, thiourea derivatives have been extensively studied for their antimicrobial activities. The inclusion of halogen atoms and heterocyclic rings in their structure often enhances their efficacy against various pathogens. nih.gov

Antibacterial Activity Spectrum and Efficacy

Thiourea analogues have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net A study involving 31 thiourea derivatives prepared from 3-(trifluoromethyl)aniline (B124266) found that several compounds showed high inhibition against Gram-positive cocci, including standard and hospital strains, with Minimum Inhibitory Concentration (MIC) values in the range of 0.25–16 μg/ml. curtin.edu.au

Specifically, compounds such as 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea and 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea (B1150599) have shown significant inhibitory effects against Gram-positive cocci with MIC values between 2 and 32 µg/mL. nih.gov Furthermore, some derivatives effectively inhibited the formation of biofilms by both methicillin-susceptible and resistant Staphylococcus epidermidis strains, indicating their potential to combat persistent infections. nih.govcurtin.edu.au The presence of an electron-withdrawing substituent in the benzene (B151609) ring was found to promote this antibacterial activity. curtin.edu.au

Table 2: Antibacterial Activity of Selected Thiourea Analogues

| Compound Type | Bacterial Strain | Activity Type | MIC / IC50 (µg/mL) | Source |

|---|---|---|---|---|

| 3-(Trifluoromethyl)phenyl Thiourea Derivatives | Staphylococcus aureus (MRSA) | Inhibition | 0.25–2 | curtin.edu.au |

| 3-(Trifluoromethyl)phenyl Thiourea Derivatives | Staphylococcus epidermidis (MRSE) | Inhibition | 0.25–4 | curtin.edu.au |

| 3-(Trifluoromethyl)phenyl Thiourea Derivatives | Staphylococcus epidermidis Biofilm | Inhibition | 0.97–5 | curtin.edu.au |

| 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea | Gram-positive cocci | Inhibition | 2-32 | nih.gov |

| 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea | Gram-positive cocci | Inhibition | 2-32 | nih.gov |

Antifungal Activity Assessment

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. frontiersin.org Analogues of this compound, which incorporate key structural motifs like the chlorophenyl group, pyridine ring, and thiourea moiety, have been investigated for their potential as fungicides. Research has shown that structural modifications, such as the number and position of chlorine atoms on the aromatic ring, significantly influence antifungal activity. researchgate.net For instance, some dichlorinated chlorophenyl derivatives have demonstrated higher activity compared to their monochlorinated counterparts against fungi like Botrytis cinerea and Colletotrichum gloeosporioides. researchgate.net

Thiourea derivatives, in general, are recognized for their antifungal properties. Studies on thiourea derivatives of 2-thiophenecarboxylic acid have shown notable inhibitory effects on the biofilm growth and microbial adherence of Candida auris, a nosocomial pathogen known for its resistance to common antifungal drugs. nih.gov The position of substituents on the aromatic ring can greatly influence both antifungal and antioxidant actions. nih.gov Furthermore, the incorporation of a thiourea or acylthiourea moiety into other heterocyclic systems, such as psoralen (B192213), has yielded compounds with significant fungicidal activity against various plant pathogens, including Alternaria solani, Botrytis cinerea, and Physalospora piricola. nih.gov Specifically, certain acylthiourea-containing psoralen derivatives exhibited excellent in vitro activity, with some compounds showing over 90% inhibition against B. cinerea at a concentration of 50 μg/mL. nih.gov

The pyrazole (B372694) moiety, often found in commercial fungicides, has also been explored in conjunction with structural features relevant to the title compound. semanticscholar.org Pyrazole compounds bearing an aryl trifluoromethoxy group have demonstrated broad-spectrum antifungal activity against several plant pathogenic fungi. semanticscholar.org

| Compound Class | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| Acylthiourea-Psoralen Derivatives | Botrytis cinerea | Compounds II-9 and II-15 showed over 90% inhibition at 50 μg/mL. Compound II-9 had an EC50 value of 9.09 μg/mL. | nih.gov |

| Acylthiourea-Psoralen Derivatives | Alternaria solani, Gibberella zeae, Physalospora piricola | Compound II-7 exhibited inhibition rates of 82%, 71%, and 78%, respectively, at 50 μg/mL. | nih.gov |

| Thiourea-Thiophene Derivatives | Candida auris | The ortho-methylated derivative (SB2) showed the highest activity, with a notable inhibitory effect on biofilm growth and microbial adherence. | nih.gov |

| Chlorophenyl Derivatives | Botrytis cinerea, Colletotrichum gloeosporioides | Dichlorinated compounds generally showed higher antifungal activity than monochlorinated ones. | researchgate.net |

| Pyrazole Analogues | Fusarium graminearum | Compound 1v displayed the highest activity with an EC50 value of 0.0530 µM, comparable to commercial pyraclostrobin. | semanticscholar.org |

Antiviral (e.g., Anti-HIV, Anti-HCV) and Antiparasitic Research Endeavors

The structural framework of this compound, combining a pyridine ring, a thiourea linker, and a substituted phenyl group, is prevalent in compounds explored for antiviral and antiparasitic activities. Pyridine and its derivatives are known to exhibit broad biological activities, including antiviral effects against a range of viruses like human immunodeficiency viruses (HIV) and hepatitis C virus (HCV). nih.gov

In the realm of anti-HIV research, phenyl ethyl thiourea (PET) derivatives have been studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Structure-activity relationship (SAR) studies of PET compounds have shown that small electron-withdrawing substituents, such as chlorine, on the phenyl ring can be favorable for activity. researchgate.net While some newly synthesized PET derivatives showed only low anti-HIV activity, compounds with a 2-chloro or 4-chloro substitution on the phenyl ring demonstrated measurable efficacy, with EC50 values of 67.05 µM and 69.48 µM, respectively. researchgate.net Similarly, 2-amino-1,3,4-thiadiazole (B1665364) derivatives containing a 4-chlorophenylamino moiety have been synthesized and have shown significant anti-HIV-1 activity at micromolar concentrations. nih.gov

In antiparasitic research, compounds with similar heterocyclic cores have shown promise. A series of pyrimido[1,2-a]benzimidazole (B3050247) compounds, some featuring fluorophenyl substituents, were evaluated for activity against Leishmania major and Toxoplasma gondii. nih.gov One derivative with a 3-fluorophenyl group was highly active against L. major promastigotes and amastigotes, with EC50 values in the nanomolar range. nih.gov Additionally, trifluoromethylated pyrazole hybrids incorporating a 2-amino-1,3,4-thiadiazole nucleus were found to be potent against Leishmania amazonensis and Trypanosoma cruzi. nih.gov SAR studies indicated that bulky groups on the phenyl ring attached to the pyrazole core enhanced antiparasitic effects. nih.gov

| Compound Class | Target Organism/Virus | Activity/Potency | Reference |

|---|---|---|---|

| Phenyl Ethyl Thiourea (PET) Derivatives | HIV-1 | 2-Cl analogue (2a): EC50 = 67.05 µM; 4-Cl analogue (2c): EC50 = 69.48 µM. | researchgate.net |

| 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides | Tobacco Mosaic Virus (TMV) | Compounds 7b and 7i showed ~50% inhibition, similar to the commercial agent ningnanmycin. | mdpi.com |

| 2-Amino-1,3,4-thiadiazole Hybrids | Leishmania amazonensis, Trypanosoma cruzi | Insertion of the 2-amino-1,3,4-thiadiazole nucleus led to the most potent compounds in the series. | nih.gov |

| Pyrimido[1,2-a]benzimidazoles | Leishmania major | 3-fluorophenyl derivative (2a) showed EC50 values in the nanomolar range against promastigotes and amastigotes. | nih.gov |

Enzyme Inhibition and Modulatory Effects

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Studies

Cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are significant therapeutic targets, especially for neurodegenerative diseases like Alzheimer's disease. mdpi.com The inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, thereby compensating for its loss in the brain. mdpi.com Various heterocyclic compounds, including those with pyridine and thiourea moieties, have been investigated as cholinesterase inhibitors. nih.govnih.gov

A series of 1-aroyl-3-[2-(1-benzyl-4-piperidinyl)ethyl]thiourea derivatives were synthesized and evaluated for anti-AChE activity. nih.gov Potent inhibitory activity in the sub-micromolar range was observed for many derivatives. Notably, replacing the phenyl group with a 2-pyridyl group in aryl(thio)urea analogues resulted in comparable potency, highlighting the favorable contribution of the pyridine ring to the inhibitory action. nih.gov

In another study, new pyridine derivatives featuring a carbamic function were designed as cholinesterase inhibitors. nih.gov One carbamate (B1207046) compound emerged as a highly potent human AChE (hAChE) inhibitor with an IC50 value of 0.153 µM, while another was the most potent inhibitor of human BChE (hBChE) with an IC50 of 0.828 µM. nih.gov Molecular docking studies indicated that the most potent AChE inhibitor was capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, consistent with a mixed inhibition mechanism. nih.gov

| Compound Class | Target Enzyme | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| Pyridine derivatives with carbamic function (Compound 8) | Human Acetylcholinesterase (hAChE) | 0.153 ± 0.016 µM | nih.gov |

| Pyridine derivatives with carbamic function (Compound 11) | Human Butyrylcholinesterase (hBChE) | 0.828 ± 0.067 µM | nih.gov |

| Aryl(thio)urea analogues with 2-pyridyl group | Acetylcholinesterase (AChE) | Potency comparable to potent aroyl(thio)urea derivatives (sub-micromolar range). | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways. nih.gov Its inhibition is considered a valid therapeutic strategy for managing type 2 diabetes mellitus and obesity. nih.gov The search for potent and selective PTP1B inhibitors is an active area of research, with various natural and synthetic compounds being explored. nih.gov

While direct studies on this compound as a PTP1B inhibitor are not prominent, the general structural motifs are relevant to compounds investigated for this target. Research into the inhibition of PTP1B often involves screening libraries of compounds for activity. For instance, an ethanol (B145695) extract of Agrimonia pilosa was found to inhibit PTP1B activity, and subsequent isolation identified flavonoids and triterpenoids as the active constituents. nih.gov

The development of PTP1B inhibitors faces challenges related to achieving selectivity and bioavailability. nih.govpurdue.edu Inhibition of PTP1B has also been shown to have implications in cancer therapy. For example, PTP1B inhibition can trigger the degradation of the Bcr-Abl oncoprotein, which is characteristic of chronic myelogenous leukemia (CML), suggesting a potential therapeutic application in this disease. researchgate.net This highlights the diverse therapeutic potential of targeting PTP1B.

| Therapeutic Area | Role of PTP1B | Effect of Inhibition | Reference |

|---|---|---|---|

| Type 2 Diabetes & Obesity | Negative regulator of insulin and leptin signaling | Enhances insulin and leptin sensitivity | nih.gov |

| Chronic Myelogenous Leukemia (CML) | Required for Bcr-Abl protein stability | Triggers degradation of Bcr-Abl oncoprotein | researchgate.net |

| Cancer Immunotherapy | Negative regulator in T-cell activation | Deletion or degradation of PTP1B can elicit anti-tumor immunity | purdue.edu |

Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibition

Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear serine/threonine kinase that plays a role in the cellular response to stress and inflammation. nih.gov It is activated by mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, and it subsequently phosphorylates transcription factors, leading to the expression of pro-inflammatory genes. nih.govmdpi.com This positions MSK1 as a potential therapeutic target for inflammatory diseases.

The pyridine-2-yl guanidine (B92328) scaffold, which is structurally related to the pyridin-2-ylthiourea core, has been identified as a starting point for the development of novel MSK1 inhibitors. nih.gov A screening of a compound library highlighted 6-phenylpyridin-2-yl guanidine (IC50 ~18 µM) as a hit. nih.gov Subsequent structure-activity relationship studies led to the design of more potent derivatives. One such derivative, a 2-aminobenzimidazole, was found to be a non-cytotoxic and potent inhibitor of MSK1 activity and the release of the pro-inflammatory cytokine IL-6 in vitro (IC50 ~2 µM). nih.gov

The inhibition of kinases in the MAPK signaling pathway is a strategy being explored for modulating neuroinflammation. nih.gov For example, certain coumarin (B35378) derivatives have shown anti-inflammatory effects that may be mediated by the inhibition of ERK phosphorylation, a kinase upstream of MSK1. nih.gov This underscores the therapeutic potential of targeting this signaling cascade in various disease contexts.

| Compound Class | Inhibitory Potency (IC50) | Key Findings | Reference |

|---|---|---|---|

| 6-phenylpyridin-2-yl guanidine (Starting Hit) | ~18 µM | Identified as a starting point for SAR studies. | nih.gov |

| 2-aminobenzimidazole derivative (Optimized) | ~2 µM (for IL-6 release) | Potent, non-cytotoxic inhibitor of MSK1 activity and downstream inflammatory effects. | nih.gov |

Aldose Reductase Inhibition

Aldose reductase (AR) is a crucial enzyme in the polyol pathway, which converts glucose to sorbitol. frontiersin.orgnih.gov Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased activity of this pathway is strongly associated with the development of long-term diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts. researchgate.netopenmedicinalchemistryjournal.com The accumulation of sorbitol in tissues leads to osmotic stress, while the concomitant depletion of the cofactor NADPH results in oxidative stress, further contributing to cellular damage. frontiersin.orgscielo.br Consequently, the inhibition of aldose reductase is a key therapeutic strategy for preventing or mitigating these complications. researchgate.netopenmedicinalchemistryjournal.com

Thiourea derivatives have emerged as a promising class of aldose reductase inhibitors (ARIs). scielo.br The structural features of these compounds allow them to interact with the active site of the AR enzyme. Molecular docking simulations and structure-activity relationship (SAR) studies have provided insights into these interactions. For instance, studies on various series of ARIs, including those with pyridylthiadiazine and thiopyrimidinone scaffolds, indicate that specific substitutions are crucial for potent inhibitory activity. scielo.brnih.gov A common feature of many potent ARIs is a carboxylic acid group, which often interacts with the anionic binding site of the enzyme. scielo.br SAR studies on pyrido[2,3-e]- researchgate.netresearchgate.netaip.org-thiadiazine derivatives highlighted the importance of an N-benzyl group with electron-withdrawing substituents and an N-acetic acid group for high inhibitory activity. nih.govbsb-muenchen.de

Several thiourea analogues have demonstrated significant inhibitory potential against aldose reductase. Although specific data for this compound is not extensively detailed in the reviewed literature, related compounds have shown noteworthy activity. For example, a series of pyrido[2,3-e]- researchgate.netresearchgate.netaip.org-thiadiazine 1,1-dioxide acetic acid derivatives were found to be potent ARIs, with the most active compound exhibiting an IC50 value in the nanomolar range. nih.gov Similarly, newly synthesized thiopyrimidinone derivatives showed IC50 values ranging from 2.0 to 14.5 μM. researchgate.netscielo.br These findings underscore the potential of heterocyclic thiourea-containing scaffolds in the design of novel and effective aldose reductase inhibitors.

Table 1: Aldose Reductase Inhibitory Activity of Selected Thiourea Analogues

| Compound Class | Specific Compound Example | IC50 (μM) | Reference |

|---|---|---|---|

| Pyrido[2,3-e]- researchgate.netresearchgate.netaip.org-thiadiazine derivatives | Compound 7d | 0.038 | nih.gov |

| Thiopyrimidinone derivatives | Aminopyrimidinone analogue | 34 | scielo.br |

| Thiopyrimidinone derivatives | Hydroxylated analogue | 0.1 | scielo.br |

This table is for illustrative purposes and showcases the potential of related structural classes.

Macrophage Migration Inhibitory Factor (MIF) Antagonism

Macrophage migration inhibitory factor (MIF) is a pleiotropic cytokine with a significant role in regulating inflammatory responses and immune cell function. researchgate.netnih.gov Elevated levels of MIF are associated with various inflammatory diseases and cancers, where it promotes cell survival and proliferation. nih.govnih.gov MIF exerts its biological effects by binding to several cell surface receptors, including CD74, which can then form complexes with CD44, CXCR2, CXCR4, or CXCR7, activating downstream signaling pathways like MAPK and PI3K/AKT. nih.gov Given its central role in inflammation and tumorigenesis, MIF has become an attractive target for therapeutic intervention, and the development of MIF antagonists is an active area of research. researchgate.netnih.gov

Thiourea derivatives have been identified as potential inhibitors of MIF activity. researchgate.net The mechanism of antagonism often involves blocking the interaction between MIF and its primary receptor, CD74. A notable analogue, N-(2-chlorophenyl)-N'-2-pyridinylthiourea, demonstrated potent MIF inhibitory activity with a half-maximal inhibitory concentration (IC50) of 1.04 μM. researchgate.net This compound shares significant structural similarity with this compound, suggesting that this class of molecules can effectively target the MIF signaling pathway. The inhibition of MIF can disrupt pro-survival signaling in malignant cells and modulate the tumor microenvironment, highlighting the therapeutic potential of these compounds in diseases characterized by excessive MIF activity. nih.gov

Table 2: MIF Inhibitory Activity of a this compound Analogue

| Compound | IC50 (μM) | Reference |

|---|

Antioxidant Activity and Radical Scavenging Mechanisms

Thiourea and its derivatives are recognized for their antioxidant properties, acting as effective scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comresearchgate.net Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. farmaciajournal.com Thiourea-containing compounds can mitigate oxidative damage through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET), which neutralize harmful radicals. hueuni.edu.vnhueuni.edu.vn

Evaluation of Free Radical Scavenging Capabilities (e.g., DPPH, H2O2, NO)